molecular formula C7H14ClNO3S B566826 3-(Methoxymethyl)piperidine-1-sulfonyl chloride CAS No. 1243250-22-7

3-(Methoxymethyl)piperidine-1-sulfonyl chloride

Cat. No. B566826
M. Wt: 227.703
InChI Key: LTPIHPPQDGDSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxymethyl)piperidine-1-sulfonyl chloride is a chemical compound with the CAS Number: 1343854-78-3 . It has a molecular weight of 213.68 .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 3-(Methoxymethyl)piperidine-1-sulfonyl chloride, is a significant area of research in modern organic chemistry . Various methods have been developed, including intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride can be represented by the InChI code: 1S/C6H12ClNO3S/c1-11-5-6-2-3-8 (4-6)12 (7,9)10/h6H,2-5H2,1H3 .


Chemical Reactions Analysis

Piperidine derivatives, including 3-(Methoxymethyl)piperidine-1-sulfonyl chloride, are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination, among others .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride include a density of 1.308 g/mL at 25 °C and a refractive index (n20/D) of 1.494 .

Scientific Research Applications

Synthesis and Pharmaceutical Impurities

The novel synthesis methods of omeprazole, a proton pump inhibitor, highlight the importance of sulfone derivatives in pharmaceuticals. The process involves the transformation of 5-methoxy thiobenzimidazole into an ester, followed by coupling with a Grignard reagent, emphasizing the role of sulfone derivatives in creating pharmaceutical impurities. These impurities can serve as standards for further studies, underscoring their significance in the development and quality control of proton pump inhibitors (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Trifluoromethylation and Chlorination

Trifluoromethanesulfonyl chloride (CF3SO2Cl) is utilized in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, demonstrating the versatility of sulfonyl chloride reagents in organic synthesis. This review underscores the distinctive applications of CF3SO2Cl in electrophilic chlorination and enantioselective chlorination, highlighting the compound's pivotal role in introducing trifluoromethyl groups into organic molecules (Chachignon, Guyon, & Cahard, 2017).

Antitumor Applications of Sulfonamides

Sulfonamides, including those derived from sulfonyl chlorides, display a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This review emphasizes the chemical simplicity and diversity of sulfonamides, highlighting their potential in the development of new antitumor drugs. The structural characteristics of sulfonamides facilitate their biological activity, making them a valuable component in medicinal chemistry (Azevedo-Barbosa, Dias, Franco, Hawkes, & Carvalho, 2020).

Environmental Applications and Contaminant Removal

The study of sulfamethoxazole, a sulfonamide antibiotic, highlights the environmental persistence and toxicity of certain chemicals. This review discusses the removal of sulfamethoxazole from aqueous solutions, emphasizing the importance of cleaner and sustainable technologies. The removal processes involve adsorption, photocatalytic degradation, and advanced oxidation processes, showcasing the environmental applications of chemical removal technologies (Prasannamedha & Kumar, 2020).

Safety And Hazards

While specific safety and hazard information for 3-(Methoxymethyl)piperidine-1-sulfonyl chloride is not available, similar compounds like Piperidine-1-sulfonyl chloride are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the research of piperidine derivatives, including 3-(Methoxymethyl)piperidine-1-sulfonyl chloride, involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in drug construction .

properties

IUPAC Name

3-(methoxymethyl)piperidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO3S/c1-12-6-7-3-2-4-9(5-7)13(8,10)11/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPIHPPQDGDSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)piperidine-1-sulfonyl chloride

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